
ATTO 465 Oligonucleotide Labeling: Application
Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ATTO 465

Cat. No.: B15556038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ATTO 465 is a fluorescent dye characterized by its strong absorption, high fluorescence

quantum yield, and significant photo-stability.[1][2][3][4] Derived from acriflavin, this moderately

hydrophilic dye is an excellent candidate for labeling oligonucleotides used in a variety of

molecular biology and drug development applications, including fluorescence in situ

hybridization (FISH), real-time PCR (qPCR), and other hybridization-based assays.[5][6][7]

ATTO 465 is efficiently excited between 420 nm and 465 nm, with a maximum absorption at

453 nm, and it exhibits a notable Stokes shift, emitting at 508 nm.[5] This document provides

detailed protocols for the labeling of amine-modified oligonucleotides with ATTO 465 NHS

ester, subsequent purification, and quality control of the final conjugate.

Quantitative Data Summary
The spectral and photophysical properties of ATTO 465 are summarized in the table below.

These characteristics make it a versatile fluorophore for various detection systems.
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Property Value Reference

Maximum Excitation (λmax) 453 nm [5]

Maximum Emission (λmax) 508 nm [5]

Extinction Coefficient (εmax) 75,000 M⁻¹cm⁻¹ [5]

Fluorescence Quantum Yield

(η)
0.75 [4]

Fluorescence Lifetime (τ) 5.0 ns [4]

Stokes Shift 55 nm [5]

Experimental Protocols
I. Oligonucleotide Labeling with ATTO 465 NHS Ester
This protocol describes the covalent attachment of ATTO 465 NHS ester to an amine-modified

oligonucleotide. The N-hydroxysuccinimide (NHS) ester of ATTO 465 reacts with primary

amines on the oligonucleotide to form a stable amide bond.[5] This procedure is typically

performed as a post-synthetic conjugation.[7]

Materials:

Amine-modified oligonucleotide

ATTO 465 NHS ester

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

0.2 M Carbonate-Bicarbonate buffer (pH 9.0)

Nuclease-free water

Procedure:

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the carbonate-

bicarbonate buffer to a final concentration of 1 mM.
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Dye Preparation: Immediately before use, dissolve the ATTO 465 NHS ester in anhydrous

DMF or DMSO to a concentration of 10 mM.

Labeling Reaction: In a microcentrifuge tube, combine the amine-modified oligonucleotide

and the dissolved ATTO 465 NHS ester. A 5-10 fold molar excess of the dye is

recommended. For example, for 1 nmol of oligonucleotide, add 5-10 µL of the 10 mM ATTO
465 NHS ester solution.

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark.

Gentle mixing during incubation is recommended.

Stopping the Reaction: The reaction can be stopped by proceeding directly to the purification

step.

II. Purification of ATTO 465 Labeled Oligonucleotides
Purification is a critical step to remove unconjugated dye and unlabeled oligonucleotides. Dual

High-Performance Liquid Chromatography (HPLC) is a highly effective method for achieving

high purity.[5]

Materials:

HPLC system with a UV-Vis detector

Reversed-phase C18 column

Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

Buffer B: Acetonitrile

Labeled oligonucleotide reaction mixture

Procedure:

First HPLC Purification (Optional but Recommended): Before labeling, purify the amine-

modified oligonucleotide using HPLC to remove failure sequences.

Second HPLC Purification:
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Dilute the labeling reaction mixture with Buffer A.

Inject the diluted sample onto the C18 column.

Elute the sample using a linear gradient of Buffer B into Buffer A. A typical gradient is from

5% to 50% Buffer B over 30 minutes.

Monitor the elution at 260 nm (for the oligonucleotide) and 453 nm (for ATTO 465).

The desired product will be the peak that absorbs at both wavelengths. Unlabeled

oligonucleotides will only absorb at 260 nm, and free dye will have a different retention

time and absorb at 453 nm.

Fraction Collection and Desalting: Collect the fractions corresponding to the dual-absorbing

peak. Pool the fractions and desalt using a suitable method, such as ethanol precipitation or

a desalting column.

Lyophilization: Lyophilize the desalted, labeled oligonucleotide to a dry pellet.

III. Quality Control
To ensure the quality of the final product, it is essential to perform the following quality control

checks.

1. UV-Vis Spectroscopy:

Purpose: To determine the concentration of the oligonucleotide and the dye, and to calculate

the labeling efficiency.

Procedure:

Resuspend the lyophilized oligonucleotide in nuclease-free water or a suitable buffer (e.g.,

TE buffer, pH 8.0).

Measure the absorbance at 260 nm (A₂₆₀) and 453 nm (A₄₅₃).

Calculate the concentration of the oligonucleotide and the dye using the Beer-Lambert law

and the respective extinction coefficients. A correction factor may be needed for the dye's
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contribution to the absorbance at 260 nm.

2. Polyacrylamide Gel Electrophoresis (PAGE):

Purpose: To assess the purity and integrity of the labeled oligonucleotide.

Procedure:

Run the labeled oligonucleotide on a denaturing polyacrylamide gel.

Visualize the gel under UV light to see the fluorescently labeled product.

Stain the gel with a nucleic acid stain (e.g., SYBR Gold) to visualize all oligonucleotide

species.

A pure product should appear as a single major band that is both fluorescent and stains

for nucleic acid.

3. Mass Spectrometry (MALDI-TOF):

Purpose: To confirm the identity and purity of the labeled oligonucleotide by measuring its

molecular weight.

Procedure:

Prepare the sample according to the instrument's specifications.

Acquire the mass spectrum.

The expected mass should be the sum of the mass of the oligonucleotide and the mass of

the ATTO 465 dye.

Application Example: Fluorescence In Situ
Hybridization (FISH)
ATTO 465-labeled oligonucleotides are well-suited for use as probes in FISH experiments to

detect specific DNA or RNA sequences within cells or tissues.
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Caption: Workflow for Fluorescence In Situ Hybridization (FISH).
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Signaling Pathway Diagram: Probe-Based qPCR
ATTO 465 can be used as a reporter fluorophore in dual-labeled probes for real-time qPCR.

The following diagram illustrates the mechanism of a 5' nuclease assay (e.g., TaqMan®).
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Caption: Mechanism of 5' Nuclease Probe-Based qPCR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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